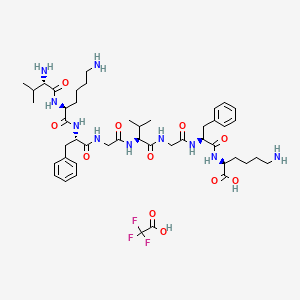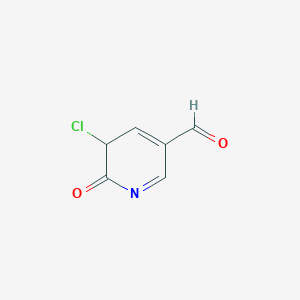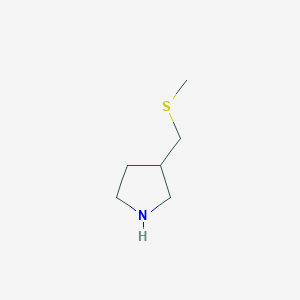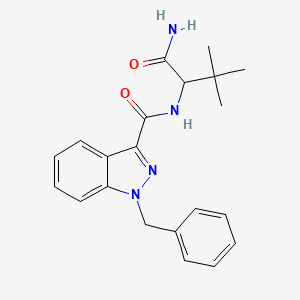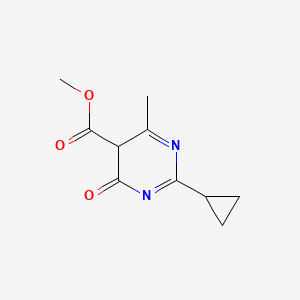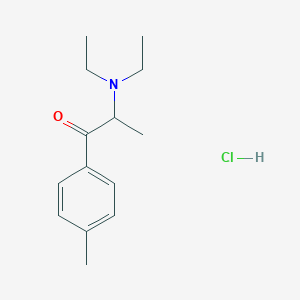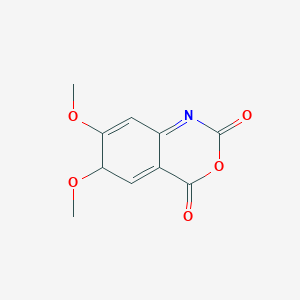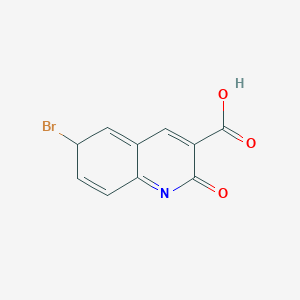
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- is a heterocyclic aromatic compound with a molecular formula of C10H6BrNO3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom and a carboxylic acid group in its structure makes it a valuable intermediate in various chemical reactions and pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of 3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- can be achieved through several synthetic routes. One common method involves the bromination of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid using bromine in an acidic medium. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods often involve large-scale bromination reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is usually obtained in high purity through multiple purification steps, including crystallization and chromatography .
Analyse Chemischer Reaktionen
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoline-2,4-dicarboxylic acid, while reduction with sodium borohydride can produce 6-bromo-1,2-dihydroquinoline-2-ol .
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: In medicinal chemistry, it is used to design and synthesize novel therapeutic agents targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis .
In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. It can also interfere with the replication of viruses by inhibiting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- can be compared with other similar compounds, such as:
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: This compound has a similar structure but lacks the carboxylic acid group at the 3-position.
3-Quinolinecarboxylic acid, 1-cyclopropyl-1,4-dihydro-4-oxo-: This compound has a cyclopropyl group instead of a bromine atom, which can affect its chemical properties and applications.
The uniqueness of 3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H6BrNO3 |
|---|---|
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
6-bromo-2-oxo-6H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4,6H,(H,14,15) |
InChI-Schlüssel |
ZKXYMTGVPKASHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)C(=CC2=CC1Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


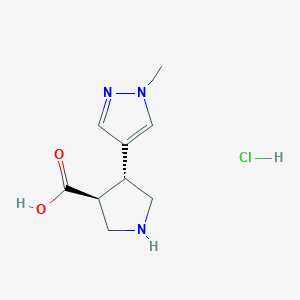
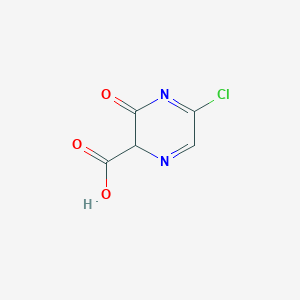
![3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12356935.png)
![7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one](/img/structure/B12356939.png)
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride](/img/structure/B12356940.png)
